molecular formula C8H8O2S B6272817 3-(thiophen-2-yl)but-2-enoic acid CAS No. 825-66-1

3-(thiophen-2-yl)but-2-enoic acid

Cat. No. B6272817
CAS RN: 825-66-1
M. Wt: 168.2
InChI Key:
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Description

Synthesis Analysis

The compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), which is similar to 3-(thiophen-2-yl)but-2-enoic acid, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The IUPAC name of the compound is (2E)-3-(2-thienyl)-2-butenoic acid . The InChI code is 1S/C8H8O2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.22 . It is a powder at room temperature . The melting point is between 112-113 degrees Celsius .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(thiophen-2-yl)but-2-enoic acid involves the synthesis of the intermediate 3-(thiophen-2-yl)but-2-enal, which is then oxidized to form the final product.", "Starting Materials": [ "Thiophene", "2-bromo-3-methylbut-2-ene", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium dichromate", "Sulfuric acid" ], "Reaction": [ "Step 1: Synthesis of 3-(thiophen-2-yl)but-2-enal", "a. Dissolve 2-bromo-3-methylbut-2-ene in dry acetic acid.", "b. Add thiophene and sodium hydroxide to the reaction mixture.", "c. Heat the reaction mixture at 80°C for 24 hours.", "d. Cool the reaction mixture and extract the product with ethyl acetate.", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(thiophen-2-yl)but-2-enal.", "Step 2: Oxidation of 3-(thiophen-2-yl)but-2-enal to 3-(thiophen-2-yl)but-2-enoic acid", "a. Dissolve 3-(thiophen-2-yl)but-2-enal in dry dichloromethane.", "b. Add a solution of sodium dichromate in sulfuric acid to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 2 hours.", "d. Dilute the reaction mixture with water and extract the product with ethyl acetate.", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(thiophen-2-yl)but-2-enoic acid." ] }

CAS RN

825-66-1

Product Name

3-(thiophen-2-yl)but-2-enoic acid

Molecular Formula

C8H8O2S

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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